tert-Butyl 2-(furan-3-yl)pyrrolidine-1-carboxylate
Description
tert-Butyl 2-(furan-3-yl)pyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a tert-butyl carbamate group at the 1-position and a furan-3-yl substituent at the 2-position. The furan moiety’s electron-rich nature may influence reactivity and spectral characteristics compared to phenyl or aliphatic substituents .
Properties
IUPAC Name |
tert-butyl 2-(furan-3-yl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO3/c1-13(2,3)17-12(15)14-7-4-5-11(14)10-6-8-16-9-10/h6,8-9,11H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSVMYKBURQBMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C2=COC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl2-(furan-3-yl)pyrrolidine-1-carboxylate typically involves the reaction of furan derivatives with pyrrolidine under specific conditions. One common method includes the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl group . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-Butyl2-(furan-3-yl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles or electrophiles, depending on the desired product.
Scientific Research Applications
tert-Butyl2-(furan-3-yl)pyrrolidine-1-carboxylate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies to understand biological pathways and interactions.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-Butyl2-(furan-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Substituent Diversity and Structural Features
The following table summarizes key analogs and their properties:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The 3-(trifluoromethyl)styryl substituent () introduces strong electron-withdrawing effects, reflected in downfield ¹³C NMR shifts (δ 138.2 for CF₃) and higher molecular weight (364.15 vs. 314.15 for the 2-fluorostyryl analog). Such groups may enhance metabolic stability but reduce nucleophilic reactivity .
- Steric Effects: Bulky substituents like 4-isopropylbenzyl () correlate with higher yields (70% vs. This contrasts with photoredox methods, where yields are unreported but may depend on substituent electronic compatibility .
- Conjugation : Styryl groups () exhibit distinct ¹H NMR signals for trans-vinylic protons (δ 6.65, J=16.1 Hz), absent in benzyl derivatives. Conjugation may also influence UV-Vis absorption, though data are unavailable .
Research Implications and Gaps
- Furan-Specific Data : The absence of furan-3-yl analogs in the evidence limits direct comparison. Furan’s aromaticity and lone pair electrons may alter reactivity (e.g., in Diels-Alder reactions) and NMR signals (predicted δ 110–150 ppm for furan carbons).
Biological Activity
tert-Butyl 2-(furan-3-yl)pyrrolidine-1-carboxylate is an organic compound notable for its unique structural features, which include a pyrrolidine ring and a furan moiety. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer treatments. Its molecular formula is with a molecular weight of approximately 237.29 g/mol. The presence of the tert-butyl ester group enhances its lipophilicity, which may influence its biological activity and solubility properties .
The biological activity of this compound is primarily attributed to its interactions with specific biochemical targets within cells. These interactions can modulate various cellular pathways, potentially leading to therapeutic effects. Research indicates that the furan ring plays a significant role in enhancing these biological interactions, making the compound a promising candidate for drug development .
Pharmacological Properties
Recent studies have highlighted several pharmacological properties associated with this compound:
- Anti-inflammatory Activity : The compound has shown potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Anticancer Effects : Initial investigations suggest that it may inhibit cancer cell proliferation, although further studies are needed to elucidate the underlying mechanisms.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Variations in the furan position or modifications to the pyrrolidine ring can significantly affect biological activity. For instance, related compounds such as tert-butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate exhibit different reactivity and potentially distinct biological profiles .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound, providing insights into its potential applications:
- Anti-inflammatory Studies : In vivo experiments demonstrated that administration of this compound significantly reduced markers of inflammation in animal models .
- Anticancer Activity : A study evaluating the compound's effects on various cancer cell lines revealed that it inhibited cell growth in a dose-dependent manner, suggesting its potential as an anticancer agent .
- Pharmacokinetics : Research involving pharmacokinetic modeling indicated that this compound has favorable absorption characteristics when administered intraperitoneally, with a half-life suggesting prolonged action within biological systems .
Comparative Analysis
The following table summarizes key differences between related compounds and their respective biological activities:
| Compound Name | Molecular Formula | Biological Activity | Notes |
|---|---|---|---|
| This compound | C13H19NO3 | Anti-inflammatory, anticancer | Enhanced lipophilicity |
| tert-butyl 2-(thiophen-3-yl)pyrrolidine-1-carboxylate | C13H19NO2S | Moderate antibacterial | Different heterocyclic moiety |
| tert-butyl 2-(piperidin-3-yl)pyrrolidine-1-carboxylate | C14H26N2O2 | Varies significantly | Contains piperidine instead of pyrrolidine |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
